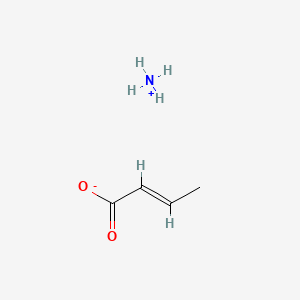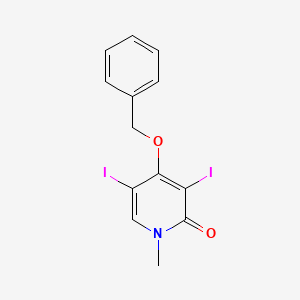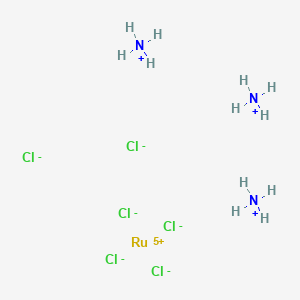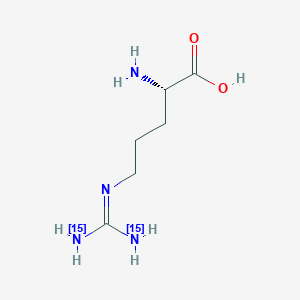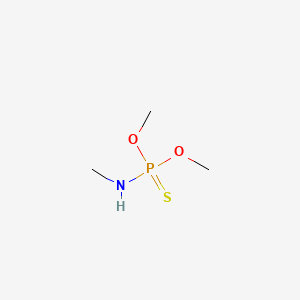
O,O-Dimethyl methylphosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O-dimethyl methyl phosphoramidothioic acid can be synthesized through the reaction of dimethyl chlorothiophosphate with ammonia. The process involves the following steps :
Reaction Setup: Dimethyl chlorothiophosphate and an appropriate solvent are added to a reaction vessel.
Cooling: The mixture is cooled to around 0°C.
Ammonia Addition: Ammonia is slowly added to the mixture while maintaining the temperature at approximately 20°C.
Reaction Time: The reaction is allowed to proceed for about 1.5 hours, followed by an additional 0.5 hours of stirring.
Separation: The reaction mixture is then separated into layers, with the oil layer containing the crude product.
Purification: The crude product is purified through a distillation process to obtain O,O-dimethyl methyl phosphoramidothioic acid with a purity of 90-93%.
Industrial Production Methods
Industrial production of O,O-dimethyl methyl phosphoramidothioic acid follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O,O-dimethyl methyl phosphoramidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphoramidothioates.
Scientific Research Applications
O,O-dimethyl methyl phosphoramidothioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Investigated for potential use in drug development and as a biochemical tool.
Industry: Employed in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of O,O-dimethyl methyl phosphoramidothioic acid involves its interaction with biological molecules. It can inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal biochemical processes. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Comparison with Similar Compounds
Similar Compounds
- O,O-dimethyl phosphoramidothioate
- O,O-dimethyl thiophosphoramidate
- Dimethoxythiophosphorylamine
Uniqueness
O,O-dimethyl methyl phosphoramidothioic acid is unique due to its specific structure and reactivity. It has distinct chemical properties that make it suitable for specific applications in pesticide synthesis and biochemical research. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further distinguishes it from other similar compounds .
Properties
CAS No. |
31464-99-0 |
|---|---|
Molecular Formula |
C3H10NO2PS |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
N-dimethoxyphosphinothioylmethanamine |
InChI |
InChI=1S/C3H10NO2PS/c1-4-7(8,5-2)6-3/h1-3H3,(H,4,8) |
InChI Key |
OPIFCAPSAOVOOC-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


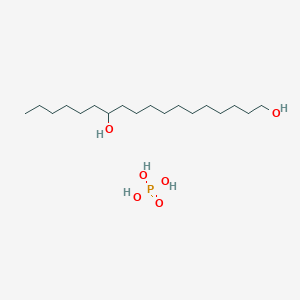
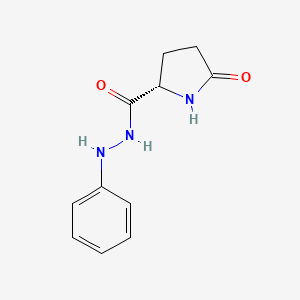

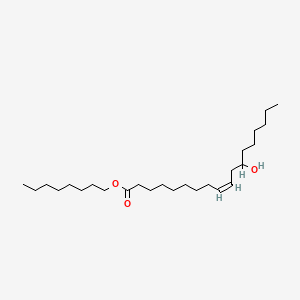
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

